

N-(2-aminophenyl)formamide chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-(2-aminophenyl)formamide	
Cat. No.:	B15137973	Get Quote

An In-Depth Technical Guide to the Chemical Properties of N-(2-aminophenyl)formamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-aminophenyl)formamide, also known as 2-aminoformanilide, is an organic compound of interest in medicinal chemistry and drug development. Its structure, featuring a formamide group attached to an aminophenyl ring, makes it a valuable scaffold for the synthesis of various heterocyclic compounds and a potential pharmacophore in biologically active molecules. One of the notable aspects of this compound is its association with the development of histone deacetylase (HDAC) inhibitors, a class of drugs being investigated for cancer therapy.[1][2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **N-(2-aminophenyl)formamide**.

Chemical and Physical Properties

The fundamental chemical and physical properties of **N-(2-aminophenyl)formamide** are summarized in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.

Property	Value
IUPAC Name	N-(2-aminophenyl)formamide
Synonyms	2-Aminoformanilide, HDAC ligand-1
CAS Number	34840-28-3
Molecular Formula	C7H8N2O
Molecular Weight	136.15 g/mol
Appearance	Solid (predicted)
XLogP3	0.4
Hydrogen Bond Donors	2
Hydrogen Bond Acceptors	2

Spectral Data

Spectroscopic data is crucial for the identification and structural elucidation of **N-(2-aminophenyl)formamide**. The following table summarizes the key mass spectrometry peaks.

Spectral Data Type	Key Features
Mass Spectrometry	m/z values: 119, 108

Experimental Protocols Synthesis of N-(2-aminophenyl)formamide

A common method for the N-formylation of amines is the reaction with formic acid.[4] This procedure can be adapted for the synthesis of **N-(2-aminophenyl)formamide** from 1,2-phenylenediamine.

Materials:

• 1,2-phenylenediamine

- Formic acid (85% aqueous solution)
- Toluene
- Dean-Stark apparatus
- Reflux condenser
- · Heating mantle
- · Round-bottom flask
- · Standard laboratory glassware

Procedure:

- In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1,2phenylenediamine (1.0 equivalent).
- Add toluene to the flask to act as a solvent.
- Add formic acid (1.2 equivalents) to the reaction mixture.
- Heat the mixture to reflux using a heating mantle. The water generated during the reaction will be collected in the Dean-Stark trap.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Once the starting material is consumed, cool the reaction mixture to room temperature.
- The solvent can be removed under reduced pressure to yield the crude N-(2-aminophenyl)formamide.
- The product can be further purified by recrystallization or column chromatography if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve a small amount of **N-(2-aminophenyl)formamide** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- Transfer the solution to an NMR tube.
- Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. The chemical shifts should be reported in ppm relative to a standard reference (e.g., TMS).

Infrared (IR) Spectroscopy

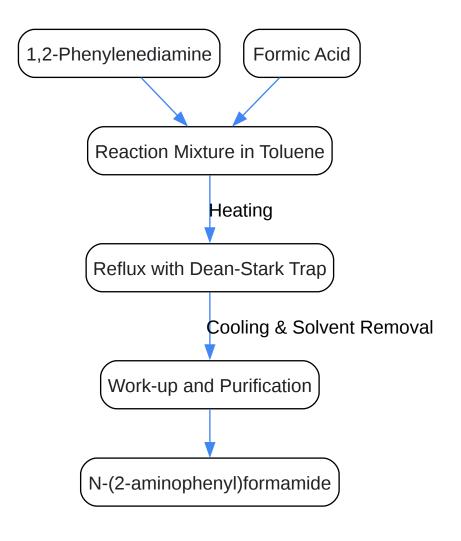
Sample Preparation (KBr Pellet):

- Grind a small amount of N-(2-aminophenyl)formamide with dry potassium bromide (KBr) using a mortar and pestle.[5]
- Press the mixture into a thin, transparent pellet using a hydraulic press.[5]
- Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Sample Preparation (Nujol Mull):

- Grind a small amount of the solid sample to a fine paste with a drop of Nujol (mineral oil).[6]
- Spread the paste between two salt plates (e.g., NaCl or KBr).[6]
- Mount the plates in the spectrometer and obtain the spectrum.

Mass Spectrometry (MS)

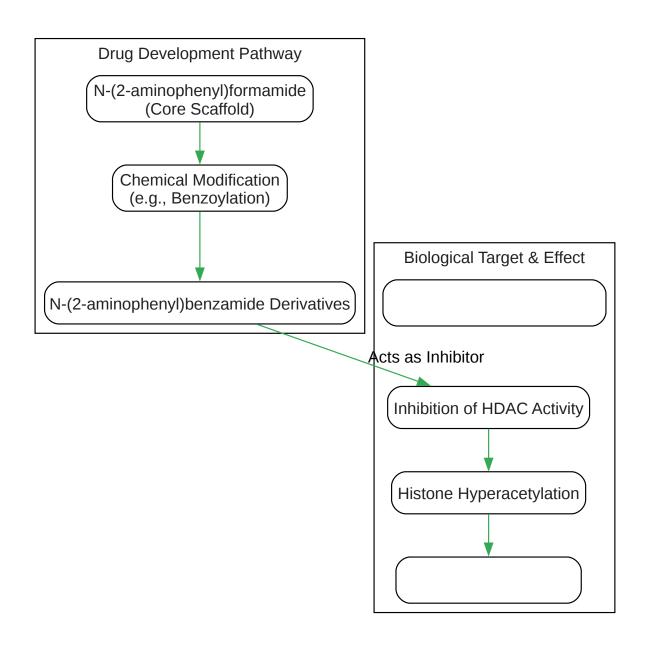

Sample Preparation:

- Dissolve a small amount of N-(2-aminophenyl)formamide in a suitable volatile solvent.
- Introduce the sample into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or electron ionization (EI).
- Acquire the mass spectrum to determine the molecular weight and fragmentation pattern.

Visualization of Key Processes Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **N-(2-aminophenyl)formamide**.

Click to download full resolution via product page


Caption: Synthesis of N-(2-aminophenyl)formamide.

Potential Role in Drug Development

N-(2-aminophenyl)formamide serves as a key structural motif in the development of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in gene expression, and their inhibition is a therapeutic strategy for cancer.[7] Compounds containing

the N-(2-aminophenyl)amide moiety have shown potent inhibitory activity against class I HDAC enzymes.[1]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors FK228, N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)amino- methyl]benzamide and m-carboxycinnamic acid bis-hydroxamide augment radiation-induced cell death in gastrointestinal adenocarcinoma cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 2-aminobenzanilide derivatives as potent and selective HDAC inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formylation of Amines PMC [pmc.ncbi.nlm.nih.gov]
- 5. eng.uc.edu [eng.uc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Histone deacetylase inhibitor Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [N-(2-aminophenyl)formamide chemical properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137973#n-2-aminophenyl-formamide-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com